molecular formula C8H8Cl6N6O6 B14670663 1,1'-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) CAS No. 50850-30-1

1,1'-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one)

Cat. No.: B14670663
CAS No.: 50850-30-1
M. Wt: 496.9 g/mol
InChI Key: MQGIELXADDOKSQ-UHFFFAOYSA-N
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Description

1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) is a complex organic compound known for its unique chemical structure and properties This compound is part of the tetrazocane family, which is characterized by a ring structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) typically involves multiple steps, starting with the preparation of the tetrazocane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of nitro groups is usually carried out via nitration reactions using strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The final step involves the incorporation of trichloroethanone groups, which can be achieved through acylation reactions using trichloroacetyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trichloroethanone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted trichloroethanone derivatives.

Scientific Research Applications

1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of advanced materials and explosives due to its energetic properties.

Mechanism of Action

The mechanism of action of 1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) involves its interaction with molecular targets through its nitro and trichloroethanone groups. The nitro groups can participate in redox reactions, while the trichloroethanone groups can form covalent bonds with nucleophiles. These interactions can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): Known for its use as an explosive and propellant.

    1,3,5-Trinitroperhydro-1,3,5-triazine (RDX): Another well-known explosive compound.

    Hexanitrohexaazaisowurtzitane (CL-20): A high-energy explosive with superior performance.

Uniqueness

1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) is unique due to the presence of both nitro and trichloroethanone groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its structure allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

50850-30-1

Molecular Formula

C8H8Cl6N6O6

Molecular Weight

496.9 g/mol

IUPAC Name

2,2,2-trichloro-1-[3,7-dinitro-5-(2,2,2-trichloroacetyl)-1,3,5,7-tetrazocan-1-yl]ethanone

InChI

InChI=1S/C8H8Cl6N6O6/c9-7(10,11)5(21)15-1-17(19(23)24)3-16(6(22)8(12,13)14)4-18(2-15)20(25)26/h1-4H2

InChI Key

MQGIELXADDOKSQ-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN(CN1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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